Cas no 2211-89-4 (Propane,2-[(1-methylethyl)sulfinyl]-)
2211-89-4 structure
Product Name:Propane,2-[(1-methylethyl)sulfinyl]-
CAS-nummer:2211-89-4
MF:C6H14OS
MW:134.239760875702
CID:263521
PubChem ID:16645
Update Time:2025-04-19
Propane,2-[(1-methylethyl)sulfinyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Propane,2-[(1-methylethyl)sulfinyl]-
- 2-propan-2-ylsulfinylpropane
- 2,2'-Sulfinylbispropane
- bis(isopropyl) sulfoxide
- BRN 1742291
- Diisopropyl sulfoxide
- diisopropyl sulphide
- Diisopropyl sulphoxide
- di-isopropylsulfoxide
- i-Pr-SO-i-Pr
- ISOPROPYL SULFOXIDE
- methylethyl sulfoxide
- Propane,2'-sulfinylbis-
- Sulfoxide, diisopropyl
- 2-(Propane-2-sulfinyl)-propane
- UNII-Q5J9UGY5HH
- PROPANE, 2-((1-METHYLETHYL)SULFINYL)-
- DTXSID50176628
- 2-((1-METHYLETHYL)SULFINYL)PROPANE
- WFJXYIUAMJAURQ-UHFFFAOYSA-N
- SCHEMBL709441
- 2-(PROPANE-2-SULFINYL)PROPANE
- 2211-89-4
- NSC-60709
- NSC60709
- Q5J9UGY5HH
- WLN: 1Y1&SO&Y1&1
- NSC 60709
- [(CH3)2CH]2SO
- Propane, 2,2'-sulfinylbis-
-
- Inchi: 1S/C6H14OS/c1-5(2)8(7)6(3)4/h5-6H,1-4H3
- InChI-sleutel: WFJXYIUAMJAURQ-UHFFFAOYSA-N
- LACHT: S(C(C)C)(C(C)C)=O
Berekende eigenschappen
- Exacte massa: 134.07662
- Monoisotopische massa: 134.07653624g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 2
- Complexiteit: 76.5
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 36.3Ų
Experimentele eigenschappen
- PSA: 17.07
- LogboekP: 2.41760
Propane,2-[(1-methylethyl)sulfinyl]- Gerelateerde literatuur
-
Kazuhiro Higuchi,Takuhiro Tago,Yusuke Kokubo,Motoki Ito,Masanori Tayu,Shigeo Sugiyama,Tomomi Kawasaki Org. Chem. Front. 2018 5 3219
-
M. Izadyar,M. R. Gholami RSC Adv. 2014 4 62809
-
M. Izadyar,M. R. Gholami RSC Adv. 2014 4 62809
-
Vitaly V. Chaban Phys. Chem. Chem. Phys. 2018 20 23754
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